2-(4-(ethylthio)phenyl)-N-(4-nitrophenyl)acetamide IUPAC name and structure
2-(4-(ethylthio)phenyl)-N-(4-nitrophenyl)acetamide IUPAC name and structure
Structural, Synthetic, and Pharmacological Profiling of 2-(4-(ethylthio)phenyl)-N-(4-nitrophenyl)acetamide
Executive Summary
The rational design of novel chemical entities (NCEs) frequently relies on the hybridization of privileged scaffolds. The compound 2-(4-(ethylthio)phenyl)-N-(4-nitrophenyl)acetamide represents a highly functionalized amide bridging a lipophilic thioether moiety with an electrophilic nitroaromatic system. This whitepaper provides an in-depth technical analysis of its structural identity, synthetic methodology, and predicted pharmacological profile, serving as a foundational guide for medicinal chemists and drug development professionals.
Chemical Identity & Structural Analysis
The query string itself, 2-(4-(ethylthio)phenyl)-N-(4-nitrophenyl)acetamide , serves as the Preferred IUPAC Name (PIN) for this molecule.
Structural Deconstruction
The architecture of this molecule can be deconstructed into three critical pharmacophoric domains:
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The Acetamide Core: Acts as the central linker. The amide bond provides structural rigidity due to its partial double-bond character and serves as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating target-protein interactions.
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The N-(4-nitrophenyl) Group: Attached to the amide nitrogen. The strong electron-withdrawing nature of the para-nitro group significantly increases the acidity of the amide N-H. This enhances electrophilic character and modulates the compound's solubility and reactivity[1]. Furthermore, N-(4-nitrophenyl)acetamides are well-documented for their diverse biological activities, including antimicrobial and enzyme-inhibitory properties[2].
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The 2-(4-(ethylthio)phenyl) Group: Attached to the alpha-carbon. The ethylthio (-S-CH₂CH₃) linkage introduces a highly lipophilic vector. In medicinal chemistry, alkylthio groups are frequently utilized to enhance membrane permeability and serve as metabolic soft spots for controlled oxidation[3].
Physicochemical Data Summary
To guide formulation and assay development, the fundamental physicochemical parameters are summarized below.
| Parameter | Value / Description | Rationale / Implication |
| Molecular Formula | C₁₆H₁₆N₂O₃S | Defines exact mass requirements for MS analysis. |
| Molecular Weight | 316.38 g/mol | Falls well within Lipinski’s Rule of 5 (<500 Da). |
| Physical State | Yellow crystalline solid | Coloration is driven by the conjugated nitroaromatic chromophore[1]. |
| Solubility Profile | Low in H₂O; High in DMSO/DMF | Amphiphilic nature requires polar aprotic solvents for in vitro assays[2]. |
| SMILES String | CCSC1=CC=C(CC(=O)NC2=CC=C(C=C2)=O)C=C1 | Utilized for in silico docking and cheminformatics. |
Rational Design & Metabolic Pathway
The strategic placement of the ethylthio group is not merely structural; it is a deliberate metabolic handle. Thioethers are highly susceptible to hepatic Cytochrome P450 (CYP450)-mediated oxidation. The biological activity of similar acetamide derivatives is often amplified when the parent thioether is oxidized to its corresponding sulfoxide or sulfone in vivo[4].
The following diagram illustrates the predicted metabolic activation pathway and its logical relationship to target enzyme binding.
Fig 1: Predicted CYP450-mediated metabolic oxidation pathway and target binding dynamics.
Synthetic Methodology
To ensure scientific integrity and reproducibility, the following protocol details a self-validating, two-step synthetic workflow for generating 2-(4-(ethylthio)phenyl)-N-(4-nitrophenyl)acetamide. The logic relies on the conversion of a carboxylic acid to a highly reactive acyl chloride, followed by nucleophilic acyl substitution.
Experimental Protocol
Step 1: Synthesis of 2-(4-(ethylthio)phenyl)acetyl chloride
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Causality: Carboxylic acids are poor electrophiles. Conversion to an acyl chloride using Thionyl Chloride (SOCl₂) dramatically lowers the activation energy for the subsequent amidation.
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Procedure:
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Charge a flame-dried round-bottom flask with 2-(4-(ethylthio)phenyl)acetic acid (1.0 eq) and anhydrous dichloromethane (DCM).
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Add SOCl₂ (1.5 eq) dropwise at 0 °C under an inert N₂ atmosphere.
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Add a catalytic amount of N,N-Dimethylformamide (DMF) to accelerate the Vilsmeier-Haack-type intermediate formation.
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Reflux for 2 hours. Monitor the disappearance of the starting material via TLC (quench aliquots in methanol to observe the methyl ester).
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Concentrate under reduced pressure to remove excess SOCl₂, yielding the crude acyl chloride.
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Step 2: Amidation with 4-Nitroaniline
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Causality: 4-nitroaniline is a poor nucleophile due to the electron-withdrawing nitro group. Therefore, the highly reactive acyl chloride generated in Step 1 is mandatory. Triethylamine (Et₃N) is utilized as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the aniline.
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Procedure:
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Dissolve 4-nitroaniline (1.0 eq) and Et₃N (2.0 eq) in anhydrous DCM at 0 °C.
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Dissolve the crude acyl chloride from Step 1 in DCM and add it dropwise to the aniline solution over 30 minutes to control the exothermic reaction and prevent side-product formation.
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Warm the reaction to room temperature and stir for 4 hours.
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Self-Validation (Workup): Wash the organic layer sequentially with 1M HCl (removes unreacted aniline and Et₃N), saturated NaHCO₃ (removes unreacted acid), and brine. Dry over anhydrous Na₂SO₄.
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Evaporate the solvent and recrystallize the crude yellow solid from hot ethanol to yield the pure target compound.
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Fig 2: Step-by-step synthetic workflow for 2-(4-(ethylthio)phenyl)-N-(4-nitrophenyl)acetamide.
Analytical Characterization Standards
To confirm the successful synthesis and purity of the compound, the following analytical parameters must be met. Isotope-labeled standards (e.g., deuterium labeling) can also be synthesized using similar pathways for use as internal standards in LC-MS quantitative analysis[5].
| Analytical Technique | Expected Signals / Shifts | Structural Correlation |
| IR Spectroscopy | ~3300 cm⁻¹ (N-H stretch)~1680 cm⁻¹ (Amide I C=O)~1520 & 1350 cm⁻¹ (NO₂ stretch) | Confirms the formation of the secondary amide and retention of the nitro group. |
| ¹H NMR (CDCl₃) | δ 8.20 (d, 2H), δ 7.65 (d, 2H)δ 7.30 (d, 2H), δ 7.20 (d, 2H)δ 3.70 (s, 2H)δ 2.95 (q, 2H), δ 1.30 (t, 3H) | Nitro-aromatic protons.Thio-aromatic protons.Alpha-CH₂ protons.Ethylthio (-CH₂CH₃) protons. |
| LC-MS (ESI+) | m/z 317.1 [M+H]⁺ | Confirms the exact molecular weight of the synthesized product. |
In Vitro Biological Evaluation Protocol
Given the structural homology to known biologically active acetamides[2][4], the compound should be evaluated for cellular cytotoxicity and specific enzyme inhibition.
Standard Cytotoxicity Assay (MTT Protocol):
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Cell Seeding: Seed target cell lines (e.g., A549 or HepG2) in 96-well plates at a density of 1×10⁴ cells/well. Incubate for 24h at 37 °C in 5% CO₂.
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Compound Treatment: Prepare a 10 mM stock of the compound in DMSO. Perform serial dilutions in culture media (final DMSO concentration < 0.5% to prevent solvent toxicity). Treat cells for 48h.
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Viability Measurement: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h.
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Solubilization: Carefully remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO.
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Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
References
- 2-(dimethylamino)-N-(4-nitrophenyl)
- CAS 104-04-1: N-(4-Nitrophenyl)
- N-(4-Nitrophenyl)acetamide-d4 | Stable - MedchemExpress.
- Source: patents.google.
- (PDF) Synthesis and antioxidant activity of six novel N-ferrocenylmethyl-N-(nitrophenyl)- and -N-(cyanophenyl)
Sources
- 1. CAS 104-04-1: N-(4-Nitrophenyl)acetamide | CymitQuimica [cymitquimica.com]
- 2. Buy 2-(dimethylamino)-N-(4-nitrophenyl)acetamide | 25786-08-7 [smolecule.com]
- 3. WO2004089470A2 - New amide derivatives and pharmaceutical use thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
